molecular formula C21H21NO4S B12423794 Tazarotene sulfone-d8

Tazarotene sulfone-d8

Cat. No.: B12423794
M. Wt: 391.5 g/mol
InChI Key: SJFOIGKIUMLIQZ-GHVPMAEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tazarotene sulfone-d8 is a deuterated form of tazarotene sulfone, a derivative of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne, psoriasis, and photoaging. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotope labeling.

Preparation Methods

The synthesis of tazarotene sulfone-d8 involves several steps, starting from commercially available precursors. The general synthetic route includes:

Chemical Reactions Analysis

Tazarotene sulfone-d8 undergoes various chemical reactions, including:

Scientific Research Applications

Tazarotene sulfone-d8 has several applications in scientific research:

Mechanism of Action

The mechanism of action of tazarotene sulfone-d8 is similar to that of tazarotene:

Comparison with Similar Compounds

Tazarotene sulfone-d8 can be compared with other retinoid derivatives:

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate

InChI

InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3,11D2

InChI Key

SJFOIGKIUMLIQZ-GHVPMAEMSA-N

Isomeric SMILES

[2H]C1(CS(=O)(=O)C2=C(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)[2H]

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C

Origin of Product

United States

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